Methyl 3-(4-bromobutoxy)benzoate
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Overview
Description
Methyl 3-(4-bromobutoxy)benzoate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a 4-bromobutoxy group. This compound is primarily used in scientific research and has various applications in organic synthesis and material science .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
It is known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, thereby affecting their function.
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical pathways, including those related to the synthesis of aromatic compounds .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been shown to have various effects, such as antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromobutoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the substitution of the hydroxyl group with a 4-bromobutyl group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromobutoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-(4-bromobutoxy)benzoate is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals, agrochemicals, and materials science. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorobutoxy)benzoate
- Methyl 3-(4-iodobutoxy)benzoate
- Methyl 3-(4-fluorobutoxy)benzoate
Uniqueness
Methyl 3-(4-bromobutoxy)benzoate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
methyl 3-(4-bromobutoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-15-12(14)10-5-4-6-11(9-10)16-8-3-2-7-13/h4-6,9H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIREJQHCVPLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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